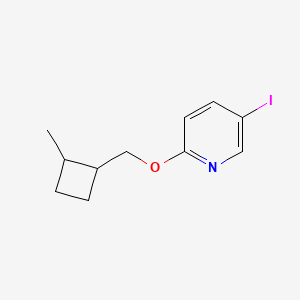
5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine: is a chemical compound with the molecular formula C11H14INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position and a 2-methylcyclobutylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the 2-methylcyclobutylmethoxy group. The reaction conditions often require the use of iodine or iodinating agents, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iodine atom or the methoxy group may be targeted.
Reduction: Reduction reactions may involve the removal of the iodine atom or the reduction of the pyridine ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs or treatments.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its reactivity and selectivity make it a valuable asset for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets. The iodine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
5-Iodo-2-methoxypyridine: This compound is similar in structure but lacks the 2-methylcyclobutyl group.
2-Iodo-5-methoxypyridine: Another similar compound with the positions of the iodine and methoxy groups reversed.
5-Bromo-2-((2-methylcyclobutyl)methoxy)pyridine: A bromine analog of the compound .
Uniqueness: 5-Iodo-2-((2-methylcyclobutyl)methoxy)pyridine is unique due to the presence of both the iodine atom and the 2-methylcyclobutylmethoxy group. This combination of functional groups imparts distinct reactivity and selectivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
5-iodo-2-[(2-methylcyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C11H14INO/c1-8-2-3-9(8)7-14-11-5-4-10(12)6-13-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
GACFBUZVPLDDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1COC2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13017009.png)
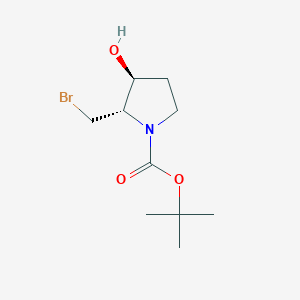


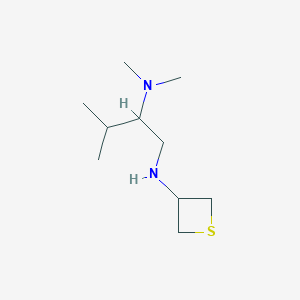
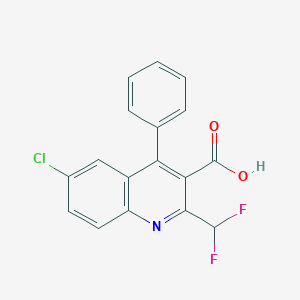
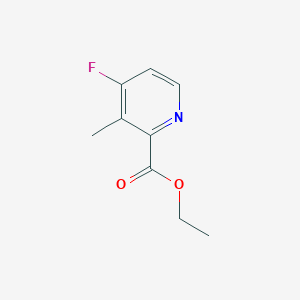
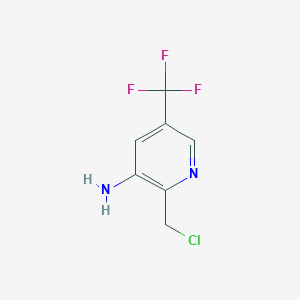
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid](/img/structure/B13017050.png)
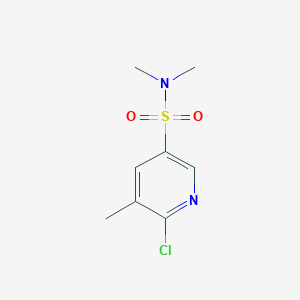
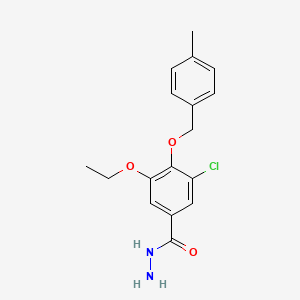

![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13017072.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane](/img/structure/B13017078.png)
